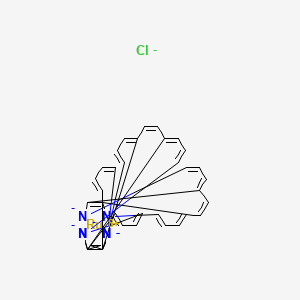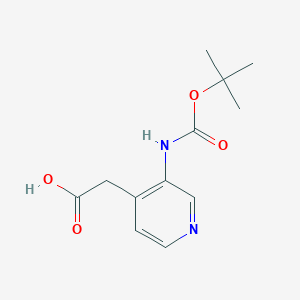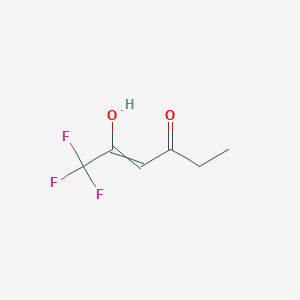![molecular formula C22H18N4O4 B12447958 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) is an organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) typically involves a multi-step process. The initial step often includes the preparation of the benzene-1,4-diyldi(E)methylylidene core, followed by the introduction of the 2-methyl-3-nitroaniline groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved in these interactions are complex and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-4-nitroaniline)
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-5-nitroaniline)
Uniqueness
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline) is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical properties. These properties make it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
特性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
N-(2-methyl-3-nitrophenyl)-1-[4-[(2-methyl-3-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-19(5-3-7-21(15)25(27)28)23-13-17-9-11-18(12-10-17)14-24-20-6-4-8-22(16(20)2)26(29)30/h3-14H,1-2H3 |
InChIキー |
FKKBASWAQRIYPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C(=CC=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)

![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)
